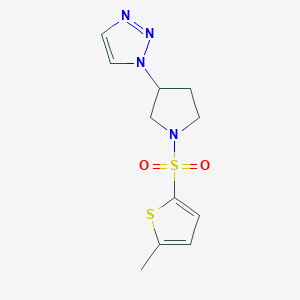![molecular formula C11H20ClNO4S B2643887 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide CAS No. 2411266-36-7](/img/structure/B2643887.png)
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide, also known as CMOP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. In inflammation, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer and inflammation. Another direction is to explore its potential in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide involves the reaction of 2-chloro-N-(methylsulfonyl)propanamide with 4-(chloromethyl)oxane in the presence of a base. The reaction yields 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. In cancer research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to reduce inflammation in various animal models.
Propriétés
IUPAC Name |
2-chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-9(12)10(14)13-7-11(8-18(2,15)16)3-5-17-6-4-11/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCAPAZGYARVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)CS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



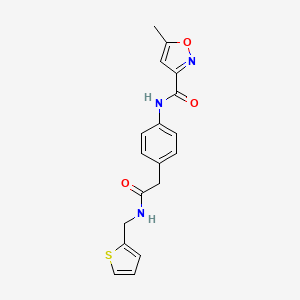
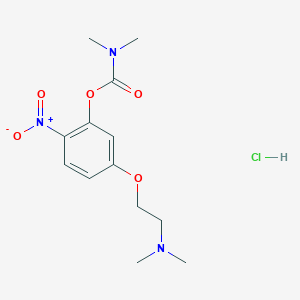
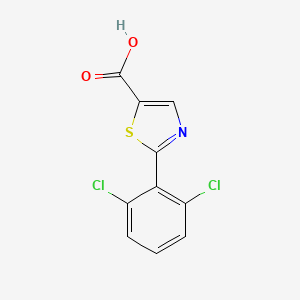
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
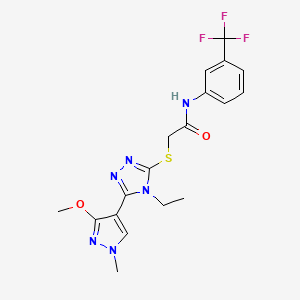
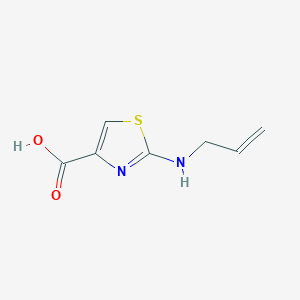

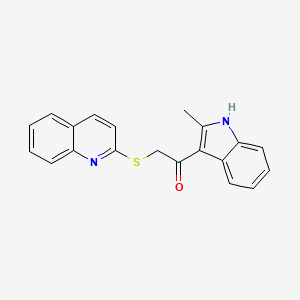
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
